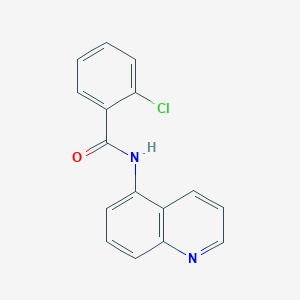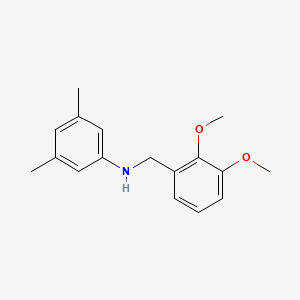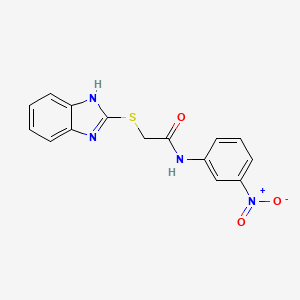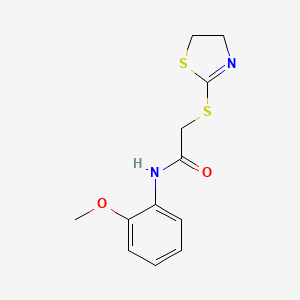
2-chloro-N-5-quinolinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-5-quinolinylbenzamide, also known as QNZ, is a chemical compound that has gained significant attention in scientific research due to its potential as an anti-inflammatory and anti-cancer agent. QNZ is a small molecule inhibitor that targets a protein called STAT3, which plays a crucial role in regulating cell growth and inflammation.
作用机制
2-chloro-N-5-quinolinylbenzamide targets STAT3, a transcription factor that plays a critical role in regulating cell growth, differentiation, and survival. STAT3 is activated by various growth factors and cytokines, leading to the expression of genes involved in cell proliferation and survival. In cancer, STAT3 is often overactivated, leading to uncontrolled cell growth and survival. 2-chloro-N-5-quinolinylbenzamide inhibits the activation of STAT3 by binding to its SH2 domain, preventing its dimerization and translocation to the nucleus, thereby inhibiting the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
2-chloro-N-5-quinolinylbenzamide has been shown to have several biochemical and physiological effects, including inhibition of cell growth and survival, induction of apoptosis, and reduction of inflammation. 2-chloro-N-5-quinolinylbenzamide has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. In addition, 2-chloro-N-5-quinolinylbenzamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
2-chloro-N-5-quinolinylbenzamide has several advantages for lab experiments, including its high purity and yield, and its ability to selectively target STAT3. 2-chloro-N-5-quinolinylbenzamide is also relatively stable and can be stored for long periods without significant degradation. However, 2-chloro-N-5-quinolinylbenzamide has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and effectiveness in vivo. In addition, 2-chloro-N-5-quinolinylbenzamide can have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-chloro-N-5-quinolinylbenzamide, including the development of more potent and selective inhibitors of STAT3. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 2-chloro-N-5-quinolinylbenzamide. Moreover, the potential of 2-chloro-N-5-quinolinylbenzamide as a therapeutic agent for neurodegenerative diseases should be explored further. Finally, the safety and efficacy of 2-chloro-N-5-quinolinylbenzamide in preclinical and clinical trials should be evaluated to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 2-chloro-N-5-quinolinylbenzamide is a promising chemical compound with potential applications as an anti-cancer and anti-inflammatory agent. 2-chloro-N-5-quinolinylbenzamide targets STAT3, a key regulator of cell growth and inflammation, and has several biochemical and physiological effects. 2-chloro-N-5-quinolinylbenzamide has advantages and limitations for lab experiments, and several future directions for research. Further studies are needed to fully understand the potential of 2-chloro-N-5-quinolinylbenzamide as a therapeutic agent for various diseases.
合成方法
The synthesis of 2-chloro-N-5-quinolinylbenzamide involves the reaction of 2-chlorobenzoyl chloride with 5-aminoquinoline in the presence of a base such as triethylamine. The resulting intermediate is then coupled with 4-aminobenzamide using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 2-chloro-N-5-quinolinylbenzamide. This method has been optimized to produce 2-chloro-N-5-quinolinylbenzamide with high purity and yield, making it suitable for large-scale production.
科学研究应用
2-chloro-N-5-quinolinylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 2-chloro-N-5-quinolinylbenzamide has been shown to inhibit the growth and survival of cancer cells by blocking the activation of STAT3, which is often overexpressed in many types of cancer. 2-chloro-N-5-quinolinylbenzamide has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment.
In addition to cancer, 2-chloro-N-5-quinolinylbenzamide has been studied for its anti-inflammatory properties. Inflammation is a key component of many chronic diseases, including arthritis, asthma, and inflammatory bowel disease. 2-chloro-N-5-quinolinylbenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
2-chloro-N-quinolin-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-13-7-2-1-5-11(13)16(20)19-15-9-3-8-14-12(15)6-4-10-18-14/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVMJGYZQLPLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204045 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5747255.png)

![2-[3-(4-fluorophenyl)-5-isoxazolyl]-5-methylphenol](/img/structure/B5747282.png)

![7-(difluoromethyl)-3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5747293.png)


![N'-[(2,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5747314.png)


![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5747339.png)

![4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5747360.png)
![N-[3-(acetylamino)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5747368.png)